molecular formula C7H8N2O2 B134175 N-(5-Hydroxypyridin-2-yl)acetamide CAS No. 159183-89-8

N-(5-Hydroxypyridin-2-yl)acetamide

Cat. No. B134175
M. Wt: 152.15 g/mol
InChI Key: NOHYOJBXOLFMHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various N-substituted acetamide compounds has been reported in the literature. For instance, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its N-pivaloyloxy analogue was achieved through a multi-step process starting from indole-2-carboxylic acid, yielding the target compounds with moderate efficiency . Similarly, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using a sequence of acetylation, esterification, and ester interchange reactions, starting from N-methylaniline and chloracetyl chloride, with high yields reported for each step . Additionally, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was accomplished by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, followed by transsilylation to produce silylated derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using various analytical techniques. X-ray diffraction analysis was employed to determine the crystal structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid, revealing the presence of classical hydrogen bonding and higher-dimensional networks in the crystal packing . In another study, the oxidation product of N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide was crystallized, and its structure was elucidated by X-ray analysis, with molecular modeling used to simulate its docking into the melatonin-binding pocket of the MT1A receptor .

Chemical Reactions Analysis

The chemical behavior of these compounds in various conditions has been investigated. For example, in aqueous solution at neutral pH, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide primarily undergoes C–O bond cleavage, while its sterically hindered analogue decomposes predominantly by N–O bond cleavage . The role of non-covalent interactions in the stability and reactivity of these compounds is also highlighted, with hydrogen bonds and other weak forces playing a significant role in their supramolecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these N-substituted acetamides are closely related to their molecular structures. The crystallographic study provides insights into the melting points and elemental composition of the compounds . Spectroscopic methods such as IR and MS were used to analyze the synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, with characteristic peaks being assigned and confirming the molecular structure . The silylated derivatives were characterized by NMR spectroscopy, FTIR spectroscopy, and DFT methods, which helped to elucidate their structures and properties .

Scientific Research Applications

Vibrational and Spectroscopic Studies

N-(5-Aminopyridin-2-yl)acetamide (APA) has been subjected to conformational analysis. Using density functional theory calculations, its most stable optimized structure has been predicted. This compound exhibits higher molecular reactivity and stability, making it significant for vibrational and spectroscopic studies. It has potential applications in antidiabetic activity, especially as an inhibitor against diabetic nephropathy (Asath et al., 2016).

Antitumor Activity

Novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides have demonstrated potent antiproliferative activity against human cervical and lung cancer cell lines. These compounds, specifically compound 6a, have shown the ability to induce apoptosis and cause G1-phase arrest in cell division cycles, indicating potential applications in cancer treatment (Wu et al., 2017).

Inhibitory Activity in Angiogenesis

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, which plays a role in angiogenesis. It has shown effectiveness in inhibiting basic fibroblast growth-factor-induced invasion of endothelial cells, suggesting its utility in anti-angiogenic therapies (Lee et al., 2005).

Coordination Chemistry and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including coordination complexes with metals like Co(II) and Cu(II), has been conducted. These studies have revealed significant antioxidant activity of the ligands and complexes, suggesting potential applications in areas requiring oxidative stress mitigation (Chkirate et al., 2019).

Analgesic Properties

Some acetamide derivatives, specifically N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamides, have shown potential analgesic properties. They were found to significantly decrease pain responses in various nociceptive tests, indicating their utility in pain management (Kaplancıklı et al., 2012).

Antimicrobial Activity

Derivatives of N-(5-aryl-1,3,4-oxadiazol-2-yl)-2-(piperazin-1-yl)acetamides have exhibited significant antibacterial activity. These findings suggest their potential application in the development of new antibacterial agents (Ramalingam et al., 2019).

Muscarinic Agonist Activity

N-(silatran-1-ylmethyl)acetamides have been investigated for their muscarinic agonist activity. These compounds have demonstrated the ability to mimic the effect of acetylcholine by binding directly to cholinoreceptors, suggesting their potential in treatments involving cholinergic pathways (Pukhalskaya et al., 2010).

Antitubercular Agents

2-(Quinolin-4-yloxy)acetamides have shown efficacy against Mycobacterium tuberculosis, including drug-resistant strains. Their low toxicity and intracellular activity against the bacilli in infected macrophages highlight their potential as antitubercular agents (Pissinate et al., 2016).

properties

IUPAC Name

N-(5-hydroxypyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)9-7-3-2-6(11)4-8-7/h2-4,11H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHYOJBXOLFMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598571
Record name N-(5-Hydroxypyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Hydroxypyridin-2-yl)acetamide

CAS RN

159183-89-8
Record name N-(5-Hydroxypyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.72 g (10.4 mmol) of 2-acetamido-5-methoxypyridine, prepared according to the procedure of J. Lombardino, J. Med. Chem. 1981, 24, 39-42, and 2.54 g (51.8 mmol) of sodium cyanide in 10 mL of DMSO was heated at 165° C. under nitrogen for 48 h. The mixture was concentrated under vacuum to remove the DMSO. Purification by flash chromatography (silica, crude product transferred to column in methanol, then diluted with dichloromethane and eluted with 10% 10:1 methanol:concentrated aqueous ammonium hydroxide in dichloromethane) gave 0.881 g (56%) of the title compound as a brown solid: 1H NMR (400 MHz, CD3OD) δ7.84-7.81 (overlapping d, 2H), 7.19 (dd, 1H, J=2.9, 8.9 Hz), 2.12 (s, 3H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Ruggiu, G Marcou, A Varnek… - Molecular …, 2010 - Wiley Online Library
ISIDA Property‐Labelled Fragment Descriptors (IPLF) were introduced as a general framework to numerically encode molecular structures in chemoinformatics, as counts of specific …
Number of citations: 140 onlinelibrary.wiley.com
XL Du, YN Ni, JR Ji, ZH Wan, ZJ Hu, YQ Ge… - Pharmaceutical …, 2022 - thieme-connect.com
Evidence suggested that the use of partial dopamine D 2 /D 3 receptor agonists may be a better choice for the treatment of Parkinson's disease (PD), and the stimulation of 5-HT 1A …
Number of citations: 3 www.thieme-connect.com
TKO Dao, VN Doan, TT Bui, TH Le Thi - VNU Journal of Science …, 2017 - js.vnu.edu.vn
Finding a new treatment for cancer is one of the most interested fields for pharmaceutical research worldwide. Enzyme histone deacetylase 2 (HDAC2), being a member of HDAC class I …
Number of citations: 0 js.vnu.edu.vn
L Wang, M Liu, Y Zu, H Yao, C Wu, R Zhang… - European Journal of …, 2022 - Elsevier
NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which makes it an attractive target for the treatment of many diseases associated with NAD exhaustion such as …
Number of citations: 8 www.sciencedirect.com
TH Phạm, TKO Đào, VN Đoàn, TT Bùi, TTH Lê - 2017 - scholar.archive.org
Nghiên cứu thuốc điều trị ung thư mới đang là mối quan tâm hàng đầu của thế giới. Một trong số các mục tiêu phân tử đáng chú ý là enzym Histon Deacetylase 2 (HDAC2). Hiện nay, …
Number of citations: 2 scholar.archive.org
F Ruggiu - 2014 - theses.fr
Les descripteurs ISIDA enrichis par propriété ont été introduit pour encoder les structures moléculaires en chémoinformatique en tant que nombre d’occurrence de sous-graphes …
Number of citations: 1 www.theses.fr

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